molecular formula C11H14BrFN2 B1286940 2-Bromo-4-fluoro-1-(piperazinomethyl)benzene CAS No. 460094-97-7

2-Bromo-4-fluoro-1-(piperazinomethyl)benzene

Cat. No. B1286940
CAS RN: 460094-97-7
M. Wt: 273.14 g/mol
InChI Key: YXTYIHVLFQRLDJ-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-1-(piperazinomethyl)benzene” is a chemical compound with the formula C11H14BrFN2 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .


Synthesis Analysis

The synthesis of similar compounds involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Protocols are available on the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular weight of “2-Bromo-4-fluoro-1-(piperazinomethyl)benzene” is 273.15 g/mol . The InChI code is 1S/C11H14BrFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTYIHVLFQRLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602680
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromo-4-fluorophenyl)methyl]piperazine

CAS RN

460094-97-7
Record name 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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